2-Azabicyclo[3.3.1]nonane
Description
Structure
3D Structure
Properties
CAS No. |
280-66-0 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H15N/c1-2-7-4-5-9-8(3-1)6-7/h7-9H,1-6H2 |
InChI Key |
ZPAPCUKKKOSLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCNC(C1)C2 |
Origin of Product |
United States |
Structural and Conformational Studies of 2 Azabicyclo 3.3.1 Nonane Systems
Fundamental Ring System and IUPAC Nomenclature
The fundamental ring system of 2-azabicyclo[3.3.1]nonane consists of two fused six-membered rings, a cyclohexane and a piperidine (B6355638) ring, sharing two bridgehead carbon atoms (C-1 and C-5) and a bridging methylene (B1212753) group (C-9). This arrangement creates a rigid, V-shaped bicyclic structure. vu.ltlu.se The nitrogen atom is located at the 2-position of the piperidine ring.
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . nih.govsigmaaldrich.com The numbers in the brackets, [3.3.1], denote the number of atoms in the bridges connecting the two bridgehead carbons. Specifically, there are three carbons in the bridge from C-1 to C-5 through C-2, C-3, and C-4; three carbons in the bridge from C-1 to C-5 through C-8, C-7, and C-6; and one carbon in the bridge at C-9. This compound is also known by the common name "morphan," which forms the basic structure for the benzomorphan family of drugs. wikipedia.org
Conformational Analysis of the Bicyclo[3.3.1]nonane Skeleton
The conformational landscape of the bicyclo[3.3.1]nonane skeleton is fundamental to understanding its derivatives, including the this compound system. The bicyclic framework is composed of two cyclohexane rings fused at the bridgehead positions. vu.lt The conformational flexibility of this system is significantly reduced compared to a single cyclohexane ring, yet it can exist in several distinct conformations. mdpi.com
The bicyclo[3.3.1]nonane skeleton can theoretically exist in three classical conformations:
Twin-Chair (CC): In this C2v-symmetric conformation, both six-membered rings adopt a chair form. rsc.org This is generally the most stable conformation for the unsubstituted bicyclo[3.3.1]nonane. vu.ltresearchgate.net
Boat-Chair (BC): This Cs-symmetric conformation consists of one ring in a boat form and the other in a chair form. rsc.org
Twin-Boat (BB): In this conformation, both six-membered rings are in a boat form. This conformer is generally considered to be highly destabilized due to steric factors and is often not detected in significant amounts. rsc.org
The relative stability of the conformers is a critical aspect of the conformational analysis. For the parent bicyclo[3.3.1]nonane, the twin-chair (CC) conformation is the most stable. vu.ltresearchgate.net However, the energy difference between the CC and the boat-chair (BC) conformation can be small. For instance, in bicyclo[3.3.1]nonan-9-one, the calculated free energy difference (ΔG1) between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol. researchgate.net The inversion barrier between these two conformers is about 6 kcal/mol. researchgate.net The twin-boat (BB) conformer is significantly higher in energy and is generally not populated to a detectable extent. rsc.org The general energy sequence for the skeletal conformations is typically CC < BC < BB. researchgate.net For some substituted systems, the relative energy of the BC conformer can be 6-7 kcal/mol higher than the optimal CC structure, while the BB forms can be more than 12 kcal/mol higher in energy. researchgate.net
| Conformer | Symmetry | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| Twin-Chair (CC) | C2v | 0 (Most Stable) | vu.ltresearchgate.net |
| Boat-Chair (BC) | Cs | ~1 - 7 | researchgate.netresearchgate.net |
| Twin-Boat (BB) | - | >12 | rsc.orgresearchgate.net |
The introduction of substituents onto the bicyclo[3.3.1]nonane skeleton can significantly alter the conformational preferences. The position and steric bulk of the substituents play a crucial role in determining the dominant conformation. vu.lt
The strongest influence on conformation is observed with substituents at the C-3 and C-7 positions. vu.lt For example, substitution at the 3-endo or 7-endo position can force the substituted cyclohexane ring to adopt a boat conformation to alleviate steric interactions, leading to a preference for the boat-chair (BC) conformer. vu.lt In contrast, 3-exo or 7-exo substitution generally favors the twin-chair (CC) conformation. cdnsciencepub.com When both the 3-endo and 7-endo positions are substituted, the population of the boat-chair and twin-boat conformations depends on the size of the substituents. vu.lt Bulky substituents can lead to a predominance of the boat-boat conformation. vu.lt
In the case of 3,7-diazabicyclo[3.3.1]nonanes, the nature of the substituents on the nitrogen atoms can control the conformation. Acyl substituents, which lead to planar bonding at the nitrogen, favor the twin-chair conformation. rsc.org Conversely, alkyl or arylsulfonyl substituents, which result in pyramidal nitrogen geometry, promote the boat-chair conformation. rsc.org
Substitution at the bridgehead positions (C-1 and C-5) or the bridge-methylene group (C-9) also influences the conformation. The introduction of a double bond at a bridgehead position is generally disfavored due to the strain it would introduce (Bredt's rule). oregonstate.edu However, the stability of such systems has been investigated. oregonstate.edu Substitution at the C-9 position can also impact the conformational equilibrium. For instance, the presence of a methylene group at C-9 can influence the preferred chair-chair conformation due to the geometric constraints of the exocyclic double bond.
Intramolecular Interactions Governing Conformation
The conformational preferences of this compound systems are governed by a variety of intramolecular interactions. One of the most significant is the transannular interaction, which is a through-space interaction between atoms on opposite sides of the ring system. mdpi.com In the twin-chair conformation of bicyclo[3.3.1]nonane, there is a notable steric repulsion between the endo hydrogens at C-3 and C-7. oregonstate.edu This interaction can lead to a flattening of the chair rings.
Hydrogen bonding can also play a crucial role in stabilizing certain conformations. In appropriately substituted bicyclo[3.3.1]nonanes, such as 3-azabicyclo[3.3.1]nonane-2,4-dione, proper hydrogen bonding is observed. rsc.org Improper C-H···S hydrogen bonding has also been shown to stabilize the twin-chair conformer in certain thia-substituted bicyclo[3.3.1]nonanes. rsc.org In protonated 3-aza-bicyclo[3.3.1]nonane, a dihydrogen bond with significant covalent character between a C-H and an N+-H hydrogen has been identified, resulting in a stabilization energy of 4.24 kcal/mol. rsc.org
The "Hockey Sticks" effect, which describes the lone pair-lone pair repulsion between heavy atoms (like sulfur or selenium) at the 3 and 7 positions, can destabilize the twin-chair conformer and lead to a preference for the boat-chair conformation. rsc.org
| Interaction | Description | Effect on Conformation | Reference |
|---|---|---|---|
| Transannular Steric Repulsion | Repulsion between endo C-3 and C-7 hydrogens in the CC form. | Flattening of the chair rings; can favor BC conformer. | oregonstate.edu |
| Hydrogen Bonding | Formation of intramolecular hydrogen bonds in suitably substituted derivatives. | Stabilization of specific conformers. | rsc.org |
| Dihydrogen Bonding | Interaction between C-H and N+-H hydrogens in protonated systems. | Significant stabilization of the conformer (e.g., 4.24 kcal/mol). | rsc.org |
| "Hockey Sticks" Effect | Lone pair-lone pair repulsion between heteroatoms at C-3 and C-7. | Destabilization of the CC conformer, favoring the BC conformer. | rsc.org |
Transannular Steric Repulsions
For instance, in many 3-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation prevails. However, the substitution of bulky groups can force one of the rings into a boat conformation to alleviate steric strain. vu.lt Studies on 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes show that these compounds consistently adopt a boat-chair (BC) conformation. rsc.org This preference is driven by the need to avoid the severe 1,3-diaxial steric repulsion that would occur between the aryl groups in a twin-chair arrangement. rsc.org
The conformational equilibrium between the CC and BC forms is often temperature-dependent. For the parent bicyclo[3.3.1]nonane, the energy difference between the more stable CC and the BC conformer is significant enough that the BC form is virtually undetected by NMR at low temperatures (-100°C to -170°C). rsc.org However, at a high temperature of 400°C, electron diffraction studies have established a 25% population of the BC conformer. rsc.org The introduction of substituents or heteroatoms modifies this energy barrier.
| Compound System | Predominant Conformation | Driving Factor |
| Unsubstituted bicyclo[3.3.1]nonane | Twin-Chair (CC) | Lower overall strain |
| 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes | Boat-Chair (BC) | Avoidance of 1,3-diaxial steric repulsion between aryl groups rsc.org |
| 3-azabicyclo[3.3.1]nonanes with a 7-endo substituent | Boat-Chair (BC) | Severe interaction between the N(3) lone pair and the 7-endo substituent in the CC form rsc.org |
Hydrogen Bonding Phenomena (Proper and Improper)
Hydrogen bonding plays a crucial role in the solid-state structures and conformational preferences of azabicyclo[3.3.1]nonane systems. Both classical (proper) and non-classical (improper) hydrogen bonds are observed.
Proper Hydrogen Bonding: This typically involves a highly polar N-H or O-H donor and an electronegative acceptor. In protonated 3-aza-bicyclo[3.3.1]nonane, a dihydrogen bond with significant covalent character is formed due to the close proximity (1.78 Å) between –CH and –HN+ hydrogens, resulting in considerable energy lowering. rsc.org Furthermore, proper hydrogen bonding is a defining feature in the crystal structure of 3-azabicyclo[3.3.1]nonane-2,4-dione, where it is responsible for the compound's polymorphic properties. rsc.orgnih.gov Computational and experimental studies on this molecule revealed that while crystal structures with a dimer-based hydrogen bonding motif were energetically competitive, the observed stable form and a metastable polymorph were based on a catemer motif. nih.gov The weakness of the imide N-H as a hydrogen bond donor, confirmed by FTIR spectroscopy, allows for facile transformation between different hydrogen bonding patterns during nucleation. nih.gov
Improper Hydrogen Bonding: These are weaker interactions, often of the C–H···X type (where X is an acceptor like O or N), that can nonetheless provide enough stabilization to influence stereochemical outcomes. smolecule.comoregonstate.edu In the crystal packing of certain 3-azabicyclo[3.3.1]nonane derivatives, molecules are linked by pairs of N—H⋯O and C—H⋯O hydrogen bonds to form inversion dimers. iucr.org These dimers can be further linked by C—H⋯F interactions into supramolecular chains. iucr.org The binding of anions within bicyclic amide cages can also be stabilized by a network of both [NH⋯O] and polarized [CH⋯O] hydrogen bonds. nih.gov
| Molecule | Type of Hydrogen Bonding | Observation |
| Protonated 3-aza-bicyclo[3.3.1]nonane | Proper (Dihydrogen Bond) | Close proximity (1.78 Å) between –CH and –HN+ hydrogens, leading to stabilization. rsc.org |
| 3-azabicyclo[3.3.1]nonane-2,4-dione | Proper (N-H···O) | Responsible for polymorphism; weak N-H donor allows for facile interconversion between motifs. rsc.orgnih.gov |
| Methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate | Proper (N-H···O) and Improper (C-H···O, C-H···F) | Molecules form inversion dimers via N—H⋯O and C—H⋯O bonds, which are then linked into chains by C—H⋯F bonds. iucr.org |
Lone Pair-Lone Pair Repulsions
The non-bonding electron pair (lone pair) on the nitrogen atom in azabicyclic systems exerts a significant stereochemical influence. In the twin-chair conformation of 3-azabicyclo[3.3.1]nonanes, the lone pair on N(3) is in the endo (axial) position. rsc.org This lone pair strongly repels the endo C(7)-H group, causing a displacement of the C-H electron density and leading to a considerable distortion of the piperidine ring. rsc.org
This repulsive interaction becomes even more pronounced in systems with multiple heteroatoms. For example, the preference for the BC conformation in many 3,7-diazabicyclo[3.3.1]nonanes is attributed to the strong lone pair-lone pair (lp-lp) repulsion between the two nitrogen atoms that would occur in the CC conformation. rsc.orgresearchgate.net Quantum chemistry calculations support the hypothesis that the 3,7-repulsion of lone electron pairs is stronger than the corresponding interaction between the hydrogen atoms of C–H bonds. researchgate.net This effect is also observed in related systems like 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, where lp-lp repulsion between the heavy atoms (S and S) at the 3 and 7 positions favors the BC conformer. rsc.org
However, the conformational outcome is not always dictated solely by lone pair repulsion. In some cases, other stabilizing stereoelectronic interactions can favor the CC conformer despite the presence of lp-lp repulsion. rsc.org For instance, N-nitrosation of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes imposes more sp² character on the nitrogen atoms, which lowers the lp-lp repulsion in the CC conformation, making it the predominant form. rsc.org
Chemical Transformations and Reactivity of 2 Azabicyclo 3.3.1 Nonane Systems
Functional Group Interconversions on the Azabicyclo[3.3.1]nonane Core
The inherent structure of the 2-azabicyclo[3.3.1]nonane core allows for a range of functional group interconversions, which are crucial for the synthesis of complex natural products and pharmacologically relevant molecules. These transformations can be strategically employed to modify existing functional groups on the bicyclic framework.
One notable example involves the conversion of 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives. These compounds can be selectively reduced to furnish the saturated this compound skeleton organic-chemistry.orgacs.org. This reduction is a key step in creating pharmacologically important frameworks from more readily accessible unsaturated precursors. The choice of reducing agent and reaction conditions is critical to achieve the desired stereoselectivity and avoid side reactions.
In the context of synthesizing novel chorismate mutase inhibitors, functional group interconversions on the azabicyclo[3.3.1]nonane system have been utilized. For instance, a key bicyclic core can be synthesized and subsequently modified to introduce the necessary functionalities for biological activity. This often involves transformations of carbonyl groups, alcohols, and amines present on the core structure.
The table below summarizes representative functional group interconversions on the this compound core.
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Azabicyclo[3.3.1]non-2-en-1-ol | Selective reduction techniques | This compound | organic-chemistry.orgacs.org |
| Bicyclic ketone | Various functional group interconversions | Variously functionalized 3-oxa-9-azabicyclo[3.3.1]nonanes | smolecule.com |
Derivatization at Nitrogen and Carbon Positions
The nitrogen and carbon atoms of the this compound ring system provide reactive sites for derivatization, enabling the introduction of a wide array of substituents. These modifications are instrumental in tuning the physicochemical properties and biological activities of the resulting molecules.
N-Alkylation: The secondary amine nitrogen in the this compound core is nucleophilic and readily undergoes alkylation with various electrophiles. This reaction is fundamental in the synthesis of numerous alkaloids and other natural products containing this bicyclic motif. For example, N-alkylation has been employed to construct the critical this compound moiety within complex tetracyclic structures mdpi.com.
Derivatization at Carbon Positions: Functionalization at the carbon skeleton of the this compound system can be achieved through various synthetic strategies. A notable method involves the generation of a bridgehead iminium ion intermediate. This electrophilic species can then be trapped by a range of nucleophiles, allowing for the introduction of diverse functional groups at the bridgehead position of the bicyclic scaffold. This approach provides a powerful tool for creating structural diversity.
The following table provides examples of derivatization reactions at the nitrogen and carbon positions of the this compound core.
| Position of Derivatization | Reaction Type | Reagents/Intermediates | Resulting Functional Group | Reference |
| Nitrogen (N-2) | N-Alkylation | Alkyl halides, etc. | Tertiary amine | mdpi.com |
| Carbon (Bridgehead) | Nucleophilic addition | Iminium ion intermediate | Various functional groups |
Rearrangement Reactions of the Bridged Bicyclic System
The constrained bicyclic framework of the this compound system can undergo fascinating rearrangement reactions, leading to the formation of novel and often complex molecular architectures. These rearrangements can be triggered by various reagents and conditions, and they often proceed with a high degree of stereocontrol.
A significant example is the acs.orgresearchgate.net-sigmatropic Stevens rearrangement . This rearrangement has been successfully utilized to assemble the this compound skeleton. The reaction proceeds through the formation of an ylide intermediate, which then undergoes a concerted acs.orgresearchgate.net-sigmatropic shift to furnish the rearranged product. This strategy has been pivotal in the formal synthesis of complex alkaloids like (±)-strictamine rsc.org.
Another type of rearrangement observed in a related system is the aziridinium (B1262131) rearrangement . In the 1-azabicyclo[3.3.1]nonane system, an aziridinium intermediate can be formed, which then undergoes ring-opening upon heating, leading to a rearranged product nih.gov. While this example is from a closely related isomer, it highlights the potential for such rearrangements within the broader class of azabicyclo[3.3.1]nonanes.
| Rearrangement Type | Key Intermediate | Driving Force | Product Skeleton | Reference |
| acs.orgresearchgate.net-Sigmatropic Stevens Rearrangement | Ammonium ylide | Release of ring strain, formation of a stable C-C bond | This compound | rsc.org |
| Aziridinium Rearrangement | Aziridinium ion | Nucleophilic ring-opening | Rearranged 1-azabicyclo[3.3.1]nonane derivative | nih.gov |
Reactions Leading to Fused or Polycyclic Derivatives
The this compound core serves as a valuable building block for the construction of more elaborate fused and polycyclic systems. These reactions often involve the formation of new rings appended to the bicyclic framework, leading to molecules with significant structural complexity and potential biological activity.
One powerful strategy involves a bioinspired cascade reaction . This approach has been used to construct a tetracyclic azabicyclo[3.3.1]nonane motif from an azabicyclo[4.3.0]nonane precursor. The cascade is initiated by a retro-aza-Michael reaction followed by a hemiaminal formation, demonstrating an elegant and efficient way to build molecular complexity acs.org.
Furthermore, the this compound unit is a key structural feature in several macrocyclic diamine alkaloids, such as sarain A and madangamines. The synthesis of these complex natural products often involves strategies where the this compound is fused with an N-heterocycle, highlighting the importance of this scaffold in the construction of intricate polycyclic architectures oup.com. The condensation of a 5-amino-2-alkenoate ester with aliphatic aldehydes can also lead to substituted 1,2,3,6-tetrahydropyridines which can be precursors to fused systems researchgate.net.
| Reaction Type | Description | Resulting Structure | Reference |
| Bioinspired Cascade Reaction | Retro-aza-Michael reaction followed by hemiaminal formation | Tetracyclic azabicyclo[3.3.1]nonane motif | acs.org |
| Fusion with N-heterocycles | Synthetic strategies for macrocyclic diamine alkaloids | Fused this compound systems | oup.com |
| Condensation/Cyclization | Condensation of a 5-amino-2-alkenoate ester with aliphatic aldehydes | Precursors to fused systems | researchgate.net |
Derivatives and Analogues of 2 Azabicyclo 3.3.1 Nonane
Substituted 2-Azabicyclo[3.3.1]nonane Architectures
The strategic functionalization of the this compound core is crucial for synthesizing complex natural products and novel chemical entities. researchgate.net Synthetic methods often involve the closure of either the piperidine (B6355638) or the carbocyclic ring to assemble the bridged system. researchgate.net These approaches provide access to a wide range of substituted derivatives. nih.gov
Substitution at the nitrogen atom of the this compound ring is a common strategy in synthetic chemistry, often involving the use of protecting groups that are later removed or modified. For instance, N-alkoxycarbonyl groups are frequently employed during synthetic sequences. The nitrogen can also be part of a larger, more complex structure, as seen in various alkaloids where it is integrated into fused heterocyclic systems. dntb.gov.uaoup.com Synthetic reviews highlight numerous pathways where the nitrogen atom is functionalized early in the process to guide the stereochemical outcome of subsequent cyclization reactions. researchgate.net
The carbon skeleton of this compound allows for extensive substitution, leading to a wide variety of derivatives.
Alkyl and Aryl Substitution: Research has been directed toward the synthesis of derivatives such as 8-alkyl-8-aryl-2-azabicyclo[3.3.1]nonan-7-ones. acs.org The 5-phenylmorphan structure is another key aryl-substituted derivative that has been a subject of synthetic studies. researchgate.net
Oxygenated Derivatives: The introduction of oxygen-containing functional groups, such as ketones and hydroxyls, is a key feature of many derivatives. The this compound framework is found in natural products like 7-bromo- and 7-chlorocavernicolenone, which are ketones isolated from marine sponges. researchgate.net Synthetic routes often target ketone intermediates, such as this compound ketones, which serve as precursors for more complex molecules like indole (B1671886) alkaloids. acs.org
Methylene (B1212753) Substitution: While less common, the introduction of methylene groups or modifications at the methylene bridges is a potential avenue for creating structural diversity. The reactivity of the bicyclic system can be tuned by the substituents present on its carbon framework.
Table 1: Examples of Carbon-Substituted this compound Derivatives
| Derivative Class | Example Compound/Motif | Key Feature / Context | Source(s) |
| Aryl-Substituted | 5-Phenylmorphan | A core structure in synthetic studies of morphan compounds. | researchgate.net |
| Alkyl/Aryl-Substituted | 8-Alkyl-8-aryl-2-azabicyclo[3.3.1]nonan-7-one | A target of synthetic efforts to create functionalized derivatives. | acs.org |
| Oxygenated | This compound ketones | Key intermediates in the synthesis of indole alkaloids like (+)-uleine. | acs.org |
| Oxygenated | 7-Chlorocavernicolenone | A naturally occurring ketone-containing morphan derivative. | researchgate.net |
The this compound nucleus is a prominent feature in several architecturally complex and biologically significant alkaloids.
Indole-Fused Systems: This scaffold is the core of numerous indole alkaloids, including those of the ajmaline, macroline, and sarpagine families. thieme-connect.com Synthetic strategies have been developed to efficiently construct these intricate indole-fused systems. thieme-connect.comnsf.gov For example, novel routes to (+)-uleine and (−)-tubifolidine involve the regioselective formation of enol triflates from this compound ketones, followed by indolization. acs.org An efficient cascade reaction involving the oxidation of a furan ring connected to an indole motif can also produce the indole-fused azabicyclo[3.3.1]nonane skeleton. thieme-connect.com
Macrocyclic Diamine Alkaloids: The this compound moiety is a key structural component of several macrocyclic diamine alkaloids isolated from marine sponges. dntb.gov.uaoup.com Notable examples include the madangamines and sarain A, where the bicyclic system is fused with another N-heterocycle as part of a larger macrocyclic structure. dntb.gov.uaoup.commdpi.com Zamamiphidin A is another unique marine alkaloid featuring a highly fused pentacyclic core that includes an azabicyclo[3.3.1]nonane fragment. rsc.org
Table 2: Notable Fused and Polycyclic this compound-Containing Alkaloids
| Alkaloid Family | Specific Example(s) | Structural Feature | Source(s) |
| Indole Alkaloids | Uleine, Tubifolidine | Indole ring fused to the this compound core. | acs.org |
| Indole Alkaloids | Ajmaline, Sarpagine | Share an indole-fused azabicyclo[3.3.1]nonane skeleton. | thieme-connect.com |
| Macrocyclic Diamine Alkaloids | Madangamines A–E, Sarain A | This compound fused with an N-heterocycle within a macrocycle. | dntb.gov.uaoup.commdpi.com |
| Macrocyclic Diamine Alkaloids | Zamamiphidin A | Heptacyclic framework containing a fused azabicyclo[3.3.1]nonane unit. | rsc.org |
Heteroanalogues and Bioisosteric Forms
Isomers of this compound, where the nitrogen atom is located at a different position within the bicyclic framework, constitute important classes of compounds with their own unique chemistry and applications.
The 3-azabicyclo[3.3.1]nonane scaffold is present in naturally occurring diterpenoid and norditerpenoid alkaloids. chemijournal.com Synthetic derivatives are often prepared via a three-component Mannich reaction involving a ketone, an aldehyde, and an ammonium source. chemijournal.comrsc.org
A prominent class of these compounds is the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, which typically exist in a chair-chair conformation with the aryl groups in equatorial positions. chemijournal.com The carbonyl group at the C-9 position allows for further functionalization into derivatives like hydrazones, oximes, and amides. chemijournal.com For example, a series of substituted 3-azabicyclo[3.3.1]nonan-9-one oxime esters have been synthesized and characterized, with studies confirming their twin-chair conformation. benthamdirect.com The substitution pattern on the aryl rings, such as the presence of electron-withdrawing or electron-donating groups, has been a focus of synthetic efforts. rsc.org
Table 3: Selected Derivatives of 3-Azabicyclo[3.3.1]nonane
| Compound Class | General Structure/Example | Synthetic Method | Key Conformational Feature | Source(s) |
| Diaryl Ketones | 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones | Mannich reaction | Twin-chair conformation with equatorial aryl groups. | chemijournal.com |
| Oxime Esters | 3-Azabicyclo[3.3.1]nonan-9-one oxime esters | Reaction of the corresponding oxime with activated carboxylic acids. | Twin-chair conformation with equatorial bulky substituents. | benthamdirect.com |
| Thiosemicarbazones | 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones | Condensation of the parent ketone with thiosemicarbazide. | N/A | tandfonline.com |
The 9-azabicyclo[3.3.1]nonane skeleton is another significant heteroanalogue. A variety of derivatives have been synthesized and studied for different purposes.
For instance, a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were synthesized and evaluated as ligands for the dopamine transporter (DAT). acs.orgnih.gov Their binding affinities were found to be sensitive to structural modifications of the bicyclic framework. acs.orgnih.gov The synthesis and enantiomeric separation of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes, such as N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, have been accomplished, providing potentially useful chiral building blocks. acs.org
A particularly notable derivative is 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl radical that has been developed as a highly active organocatalyst for the oxidation of alcohols. acs.org Functionalized 9-azabicyclo[3.3.1]nonanes have also been prepared through multicomponent cascade reactions. acs.org
Table 4: Selected Derivatives of 9-Azabicyclo[3.3.1]nonane
| Compound/Derivative Class | Key Feature / Application | Source(s) |
| 9-Methyl-3β-phenyl-2-substituted derivatives | Synthesized and evaluated as dopamine transporter (DAT) ligands. | acs.orgnih.gov |
| N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione | A chiral building block prepared via enantiomer resolution. | acs.org |
| 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) | A stable nitroxyl radical used as an organocatalyst for alcohol oxidation. | acs.org |
| Functionalized ABCNs from 3-formylchromones | Prepared via a one-pot multicomponent cascade reaction. | acs.org |
Dioxa, Thia, and Other Hetero-Bridged Analogues (e.g., 2,8-dioxabicyclo[3.3.1]nonane, 3-thia-7-azabicyclo[3.3.1]nonane)
The replacement of carbon atoms within the this compound framework with other heteroatoms such as oxygen or sulfur leads to a diverse class of hetero-bridged analogues. These structural modifications significantly alter the molecule's stereochemistry, electronic properties, and biological activity, opening avenues for new research and applications.
Dioxa Analogues: The Case of 2,8-Dioxabicyclo[3.3.1]nonane
The 2,8-dioxabicyclo[3.3.1]nonane scaffold is a key structural motif found in a variety of natural products, including polyketide dimers like sanctis A and B, which are isolated from lichens. jst.go.jpjst.go.jp This core is also present in procyanidin A2, an oligomeric compound derived from catechin and epicatechin. jst.go.jpjst.go.jp The inherent biological relevance of this framework has spurred significant research into the synthesis and therapeutic potential of its derivatives.
Synthetic strategies toward these compounds are well-developed. One efficient method involves a sequential Michael addition/bicyclization reaction. acs.org For instance, coumarin-, 1,3-cyclohexanedione-, and 1,4-naphthoquinone-fused derivatives have been synthesized in a one-pot operation that forms three new chemical bonds and two stereogenic centers. acs.org Other approaches include the reaction of flavylium salts with phenolic nucleophiles like phloroglucinol or resorcinol. mdpi.com A catalyst-free, one-pot reaction between 2-hydroxy chalcones and 3-trifluoromethyl substituted pyrazolones has also been reported to yield pyrazolone-fused 2,8-dioxabicyclo[3.3.1]nonanes. rsc.org
Derivatives of 2,8-dioxabicyclo[3.3.1]nonane have been investigated for a range of biological activities, particularly for their potential in treating neurodegenerative diseases and cancer.
Neuroprotective Activities: A study involving twenty natural-product-like derivatives of 2,8-dioxabicyclo[3.3.1]nonane demonstrated their potential as neuroprotective agents through the inhibition of several key enzymes. nih.govjst.go.jp As detailed in the table below, specific compounds showed inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are important targets in the pathogenesis of Alzheimer's disease. jst.go.jpnih.gov
Table 1: Inhibitory Activities of Selected 2,8-Dioxabicyclo[3.3.1]nonane Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 1c | BChE | 47 |
| 1e | BChE | 11 |
| 1o | MAO-A | 53 |
| 1p | MAO-A | 28 |
| 1r | MAO-A | 60 |
| 1r | MAO-B | 23 |
| 1s | MAO-A | 34 |
| 1s | MAO-B | 2.3 |
| 1s | AChE | 11.0 |
| 1a | MAO-B | 47 |
Data sourced from Chemical & Pharmaceutical Bulletin (Tokyo), 2024. jst.go.jp
Human Lactate Dehydrogenase (hLDH) Inhibition: The enzyme hLDHA has emerged as a therapeutic target for cancer. Researchers have identified 2,8-dioxabicyclo[3.3.1]nonane derivatives as a new family of hLDHA inhibitors. mdpi.com A study synthesizing a large series of these compounds found that nine derivatives exhibited IC₅₀ values lower than 10 µM against hLDHA. mdpi.com Notably, compounds 58 , 62a , 65b , and 68a showed the most potent activity against hLDHA (IC₅₀ values ranging from 3.6–12.0 µM) and the highest selectivity over the hLDHB isoform. mdpi.com
Thia Analogues: The 3-Thia-7-Azabicyclo[3.3.1]nonane System
The introduction of a sulfur atom into the bicyclic system, as seen in 3-thia-7-azabicyclo[3.3.1]nonane, creates another class of analogues with distinct conformational and biological properties. The synthesis of the ketone precursor, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, can be accomplished through a Mannich-type reaction starting from 4-thianone. nih.gov
Conformational analysis of these compounds has revealed interesting stereochemical features. X-ray diffraction studies have shown that the bicyclic ring system can adopt different conformations in the solid state. For example, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one exists as a chair-boat conformer. nih.gov However, after reduction of the ketone and formation of the hydroperchlorate salt (7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate), the molecule adopts a chair-chair conformation. nih.govacs.org
Derivatives of this thia-aza analogue have been screened for potential pharmacological activities. Specifically, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate was found to markedly suppress induced ventricular tachycardia in canine models, demonstrating significant antiarrhythmic properties. nih.gov
Applications in Advanced Organic and Chemical Biology Research
Role as Core Scaffolds in Complex Molecular Design
The rigid bicyclic structure of 2-azabicyclo[3.3.1]nonane serves as a fundamental scaffold for the construction of intricate molecules. This framework is present in over 300 natural products, spanning various biogenetic origins. researchgate.net
The this compound nucleus is a cornerstone in the total synthesis of a wide array of biologically active natural products. Its presence within these molecules is often crucial for their therapeutic effects. For instance, this scaffold is embedded within the structures of classical alkaloids such as morphine and strychnine. rsc.orgresearchgate.net It is also a key component of various other important natural products, including the immunosuppressant FR901483, the cytotoxic agent aspernomine, and madangamine A. rsc.orgresearchgate.netpsu.edu
Synthetic strategies targeting these complex natural products frequently involve the construction of the this compound core as a key step. For example, novel asymmetric synthetic routes have been developed for the indole (B1671886) alkaloids (+)-uleine and (−)-tubifolidine, which feature this bicyclic system. acs.org These syntheses often hinge on the regioselective formation of intermediates from this compound ketones. acs.org The strategic importance of this scaffold is further highlighted by its use as a precursor in the synthesis of other alkaloids, such as those in the Strychnos family. acs.org
Table 1: Examples of Natural Products Containing the this compound Scaffold
| Natural Product | Biological Activity |
| Morphine | Analgesic |
| Strychnine | CNS Stimulant |
| FR901483 | Immunosuppressant |
| Aspernomine | Cytotoxic |
| Madangamine A | Cytotoxic |
| (+)-Uleine | Alkaloid |
| (−)-Tubifolidine | Alkaloid |
The bridged and bicyclic nature of this compound imparts significant conformational rigidity to the molecules that contain it. This structural constraint is a highly desirable feature in the design of molecules intended for specific biological targets, such as enzymes and receptors. By reducing the number of accessible conformations, the entropic penalty of binding to a target is minimized, which can lead to enhanced binding affinity and selectivity. researchgate.net
Researchers have synthesized conformationally restricted analogues of pipecolic acid, such as 9-azabicyclo[3.3.1]nonane-1-carboxylic acid, to explore the impact of this rigidity on biological activity. acs.orgacs.org The defined three-dimensional shape of these systems allows for a more precise orientation of functional groups to interact with biological macromolecules. This principle has been applied in the development of novel ligands for various receptors, including nicotinic receptors. acs.org The insertion of such bridged systems into chemical structures can positively influence their pharmacokinetic profiles by enhancing metabolic stability. researchgate.net
The development of asymmetric syntheses for this framework allows for the controlled creation of specific enantiomers. rsc.org For instance, organocatalyzed intramolecular aldol (B89426) reactions have been employed to produce enantiopure morphan derivatives. rsc.orgnih.gov The absolute configuration of these chiral building blocks can be determined using techniques such as circular dichroism spectroscopy, which is then correlated with theoretical calculations. nih.gov
Utility in Asymmetric Catalysis and Chiral Auxiliary Development
Beyond its role as a structural core, the this compound scaffold is also utilized in the field of asymmetric synthesis as a source of chirality.
Enantiomerically pure derivatives of this compound are valuable chiral building blocks for the synthesis of complex, optically active molecules. These compounds serve as starting materials that introduce a defined stereochemistry early in a synthetic sequence, which is then carried through to the final product. The synthesis of enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione is one example of a chiral building block that has potential applications in the synthesis of other complex molecules. nih.govacs.org The development of methods to produce these enantiopure morphans is challenging but crucial for their application in enantiospecific synthesis. rsc.orgresearchgate.net
Derivatives of this compound have been explored for their potential as chiral ligands in asymmetric catalysis. rsc.org In this context, the chiral scaffold is functionalized to create a ligand that can coordinate to a metal center. The resulting chiral metal complex can then catalyze a variety of chemical transformations, such as hydrogenations or carbon-carbon bond-forming reactions, with high enantioselectivity. The rigid backbone of the this compound is advantageous as it creates a well-defined chiral environment around the metal center, which can effectively control the stereochemical outcome of the reaction. While this application is an active area of research, the use of these compounds as core scaffolds in natural product synthesis is more extensively documented.
Investigations in Molecular Recognition and Supramolecular Chemistry
The unique V-shaped topology of the bicyclo[3.3.1]nonane framework is a foundational element in the design of complex host molecules for molecular recognition studies. rsc.orgvu.lt This rigid structure creates a defined cleft, which can be functionalized to create specific binding pockets for guest molecules. While much of the foundational work has utilized the carbocyclic or other heteroatomic variants, the principles are directly applicable to the this compound system, where the nitrogen atom can serve as a key interaction point or a site for further functionalization.
Derivatives of the parent bicyclo[3.3.1]nonane scaffold have been successfully employed as ion receptors. rsc.org The rigid bicyclic structure serves to minimize the loss of conformational energy upon binding, a crucial factor for creating effective and selective host molecules. By attaching appropriate ligating groups to the this compound core, it is possible to design receptors tailored for specific ions. The nitrogen atom within the scaffold can act as a hydrogen bond donor or acceptor, or be quaternized to introduce a positive charge, thereby influencing the electrostatic environment of the binding cavity and enhancing ion-dipole interactions.
The bicyclo[3.3.1]nonane framework is an effective building block for constructing molecular tweezers—large, cleft-shaped host molecules designed to bind guest molecules through non-covalent interactions. rsc.orgnih.gov These structures often feature aromatic "arms" attached to the bicyclic core, which can engage in π-stacking interactions with suitable guests. A pair of molecular tweezers featuring quinoline (B57606) and pyrazine (B50134) units fused to a bicyclic framework has been synthesized and studied. nih.gov The synthesis was achieved using bicyclo[3.3.1]nonane-2,6-dione as a starting material. nih.gov The incorporation of the this compound scaffold allows for the introduction of nitrogen atoms into the tweezer arms, which can modulate the electronic properties of the aromatic systems and serve as coordination sites for metals, leading to the formation of metallocycles. rsc.orgresearchgate.net
Strategic Scaffolds for Bioactive Molecule Discovery
The this compound skeleton is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic compounds, including important narcotic analgesics and marine alkaloids. nih.govmdpi.com Its conformational rigidity allows it to mimic or stabilize the bioactive conformations of more flexible endogenous ligands, leading to enhanced potency and selectivity for biological targets. scielo.br This makes it a powerful tool for the discovery and optimization of new therapeutic agents. nih.govd-nb.info
Bioisosteric replacement is a key strategy in drug design used to improve the physicochemical or pharmacological properties of a lead compound without significantly altering its interaction with the biological target. The this compound scaffold is well-suited for this approach.
In one study, the phenolic hydroxyl group of a potent μ-opioid receptor (MOR) agonist, 3-((1R,5S,9R)-2-phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol, was replaced with an amide bioisostere. nih.gov This modification resulted in a partial agonist with improved metabolic stability in human and mouse liver microsomes. nih.gov While the resulting amide showed a shorter duration of antinociceptive activity in vivo, the study demonstrated the utility of bioisosteric modification on the this compound core to fine-tune efficacy and metabolic properties. nih.gov This approach allows for the generation of extensive compound libraries by modifying substituents on the nitrogen atom and other positions of the bicyclic system, enabling a systematic exploration of structure-activity relationships (SAR). nih.gov
Table 1: Bioisosteric Modification of a this compound-based MOR Agonist
| Compound | Modifying Moiety | Functional Outcome | Reference |
| DC-1–76.2 | Phenolic Hydroxy | Potent, efficacious MOR agonist | nih.gov |
| Amide Analogue (5) | Amide (bioisostere) | MOR partial agonist with superior metabolic stability | nih.gov |
The rigid nature of the this compound scaffold is instrumental in probing the complex interactions between ligands and their biological receptors. By locking the relative orientation of key pharmacophoric groups, these molecules can help elucidate the specific structural requirements for binding and activation of receptors such as opioid receptors and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govle.ac.uk
The this compound skeleton is a core component of morphan-based narcotic analgesics. nih.govmdpi.com Research has focused on synthesizing derivatives to explore their interactions with opioid receptors. For example, a series of N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan derivatives were synthesized and evaluated for their binding affinity and selectivity, with some compounds showing potent μ-antagonist activity. nih.gov Molecular docking studies of these compounds have provided insights into their binding modes within the receptor, highlighting specific interactions that contribute to their functional roles as agonists or antagonists. nih.gov
Similarly, the related 3,7-diazabicyclo[3.3.1]nonane scaffold has been extensively studied for its interaction with nAChRs. nih.gov These studies show that the bicyclic core acts as a rigid spacer, positioning substituents to interact with specific nAChR subtypes, thereby influencing affinity and selectivity. nih.gov This principle is directly applicable to this compound derivatives in the design of selective ligands for various neurotransmitter systems.
Table 2: Examples of this compound Derivatives and Their Target Receptors
| Scaffold Derivative | Target Receptor System | Type of Interaction Studied | Reference |
| N-phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol | μ-Opioid Receptor (MOR) | Agonism, Antagonism, Metabolic Stability | nih.gov |
| 5-(3-Hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-4-ol | Opioid Receptors | Binding Affinity, Antagonist Activity | nih.gov |
| (1R,5R,9R)-2-azabicyclo-[3.3.1]nonane-9-carboxylic acid | Opioid Receptors | Ligand Synthesis | researchgate.net |
The conformationally constrained framework of azabicyclo[3.3.1]nonane derivatives makes them suitable scaffolds for the design of enzyme inhibitors. By presenting functional groups in a well-defined spatial orientation, these molecules can fit precisely into the active sites of enzymes, leading to potent and selective inhibition. researchgate.net
For instance, synthetic strategies have been developed to access novel inhibitors of chorismate mutase based on the azabicyclo[3.3.1]nonane system. rsc.org This enzyme is a key target in the shikimate pathway, which is essential for bacteria and plants but absent in mammals. The rigid bicyclic core is designed to mimic the transition state of the enzymatic reaction, a classic strategy in enzyme inhibitor design.
Furthermore, heteroatom-substituted analogues, such as 3-Oxa-7-azabicyclo[3.3.1]nonane, have been shown to be effective inhibitors of the HIV protease enzyme in vitro. biosynth.com This compound binds to the active site by forming hydrogen bonds with nearby amino acids, with its piperidine (B6355638) ring stabilized in a specific conformation. biosynth.com While this is not the 2-aza isomer, it illustrates the potential of the broader azabicyclo[3.3.1]nonane class as a template for developing inhibitors against critical enzymatic targets. The insertion of the rigid bicyclic system can improve the binding interaction between a small molecule and an enzyme's active site by reducing the entropic penalty of binding. researchgate.net
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of 2-azabicyclo[3.3.1]nonane derivatives. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are routinely employed to determine their constitution and configuration.
Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of protons within the this compound framework. The chemical shifts (δ), coupling constants (J), and signal multiplicities are indicative of the protons' spatial arrangement and connectivity.
In many derivatives, a significant difference in the chemical shifts of the axial and equatorial methylene (B1212753) group protons can be observed, sometimes as large as 1 ppm. semanticscholar.org This phenomenon is attributed to steric compression effects within the bicyclic system. semanticscholar.org Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) are used to establish ¹H-¹H spin systems and confirm proton connectivity. orgsyn.org
Table 1: Illustrative ¹H NMR Spectral Data for a this compound Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1/H5 (bridgehead) | 6.76 | d | - |
| NH | 4.30 | t | - |
| Aromatic Protons | 7.3-7.95 | m | - |
Note: The data presented is for the 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene derivative. nih.gov d=doublet, t=triplet, m=multiplet.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the this compound molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization, substitution pattern, and stereochemical environment. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are instrumental in assigning the carbon signals by correlating them with their attached protons. orgsyn.org
Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1/C5 (bridgehead) | 56.48 |
| Aromatic C | 118.94, 127.70, 127.98, 128.92, 129.99, 132.15, 136.98, 138.37, 141.88 |
| C=O | 189.39 |
Note: The data is for the 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene derivative. nih.gov
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography provides definitive proof of the molecular structure of this compound derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the compound's three-dimensional architecture and conformation.
Crystallographic studies have confirmed that this compound derivatives can adopt various conformations. For example, the crystal structure of (1S,4R,5R,6S)-4-cyano-2,2,6-trimethyl-3-azabicyclo[3.3.1]nonan-6-yl acetate (B1210297) revealed a monoclinic P2₁ space group with specific unit cell parameters. uts.edu.au In another study, 2,4-bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one was found to exist in a twin-chair conformation with the equatorial orientation of the fluorophenyl groups. nih.gov The conformation of the rings can be further analyzed by puckering parameters. nih.gov
Table 3: Example Crystallographic Data for a 3-Azabicyclo[3.3.1]nonane Derivative
| Parameter | Value |
| Compound | (1S,4R,5R,6S)-4-cyano-2,2,6-trimethyl-3-azabicyclo[3.3.1]nonan-6-yl acetate |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.6120 (17) |
| b (Å) | 7.4570 (15) |
| c (Å) | 11.189 (2) |
| β (°) | 110.16 (3) |
Data from the crystallographic study of a substituted 3-azabicyclo[3.3.1]nonane. uts.edu.au
Chiroptical Spectroscopies for Absolute Configuration Determination
For chiral derivatives of this compound, determining the absolute configuration is crucial. Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are indispensable for this purpose.
Circular Dichroism (CD) spectroscopy is a key technique for assigning the absolute configuration of chiral bicyclo[3.3.1]nonane derivatives. nih.gov The sign and intensity of the Cotton effects in the CD spectrum, which correspond to electronic transitions of chromophores within the molecule, are highly sensitive to the stereochemistry.
The absolute configuration of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione has been determined by comparing the experimental CD spectra with those simulated using ab initio time-dependent density functional theory (TDDFT) calculations. acs.orgnih.gov This concerted approach, which can also involve the analysis of specific rotations, provides a reliable method for absolute configuration assignment. acs.org For certain derivatives, empirical rules such as the octant rule for ketones can also be applied to correlate the sign of the Cotton effect with the absolute configuration. nih.gov
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This method is particularly valuable for determining the absolute configuration of stereocenters within a molecule. The application of ECD to the this compound framework generally requires the presence of a chromophore, an atom or group in the molecule that absorbs light in the ultraviolet-visible range.
The determination of absolute configuration using ECD relies heavily on the comparison of experimentally measured spectra with spectra simulated using quantum chemical calculations, most notably time-dependent density functional theory (TDDFT). nih.govacs.org This combined approach has proven to be highly effective in the structural elucidation of various organic compounds. nih.gov
A notable application of this methodology was in determining the absolute configuration of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, a derivative of the core azabicyclic structure. acs.org In this study, the experimental CD spectrum was compared with the TDDFT-calculated spectra for the possible enantiomers. A good correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration. acs.org For instance, the (−)-enantiomer of the dione (B5365651) was assigned the (1R,5R) configuration based on this comparison. acs.org
The process involves several key steps:
Conformational Search: A thorough search for all possible low-energy conformers of the molecule is performed. The bicyclo[3.3.1]nonane system can exist in several conformations, such as twin-chair, boat-chair, and twisted twin-boat, making this step crucial for accurate results. rsc.org
Geometry Optimization: The geometries of the identified conformers are optimized using DFT methods.
TDDFT Calculations: ECD spectra are calculated for each low-energy conformer.
Boltzmann Averaging: The final simulated spectrum is obtained by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann population based on their free energies. mdpi.com
The solvent can also play a significant role in the ECD spectrum, and its effects can be accounted for in the calculations using models like the polarizable continuum model (PCM). nih.govnih.gov
Below is a table summarizing representative data from an ECD analysis of a chiral bicyclic amine derivative, illustrating the comparison between experimental and calculated values that enables configurational assignment. nih.gov
| Parameter | Experimental Value | Calculated Value (TDDFT) |
|---|---|---|
| Wavelength (λ) | ~220 nm | ~220 nm (after shift) |
| Molar Ellipticity (Δε) | Positive Cotton Effect | Positive Cotton Effect |
| Assignment | The positive Cotton effect observed experimentally matches the calculated spectrum for the (1R,4R,6R) configuration, confirming this absolute stereochemistry. |
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized IR radiation during vibrational transitions. rsc.org Unlike ECD, VCD does not require a UV-Vis chromophore and can provide a wealth of information about the stereochemistry of a molecule from its entire vibrational signature. rsc.org VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, as the VCD signals are highly sensitive to the three-dimensional arrangement of atoms. scm.comsoton.ac.uk
Similar to ECD, the application of VCD in structural analysis involves a close synergy between experimental measurements and theoretical calculations. rsc.org The experimental VCD spectrum of a chiral molecule is compared with the DFT-calculated spectrum for a specific enantiomer. A match between the two confirms the absolute configuration. rsc.org This process is particularly useful for complex molecules where other methods may be inconclusive. scm.com
The analysis of the VCD spectrum of the closely related bicyclo[3.3.1]nonane-2,6-dione provides a relevant example of the methodology. mdpi.com For this C2-symmetric molecule, the VCD and IR spectra were excellently predicted by DFT calculations. The study highlighted the importance of considering conformational mobility, as three main conformers were identified. Accurately reproducing the experimental VCD spectrum required calculating the spectra for each conformer and then averaging them based on their Boltzmann population factors. The VCD spectrum showed specific features for the different conformers, demonstrating the technique's sensitivity to subtle structural variations. mdpi.com
Key regions in the VCD spectrum for analysis include:
CH-stretching region: Provides information on the stereochemistry of C-H bonds.
C=O-stretching region: For carbonyl-containing derivatives, this region often shows intense and characteristic signals.
Mid-IR (fingerprint) region: Contains a multitude of signals from various bending and stretching modes that are unique to the molecule's 3D structure. mdpi.com
The table below presents illustrative data from the VCD analysis of bicyclo[3.3.1]nonane-2,6-dione, showing the correspondence between experimental and calculated vibrational frequencies. mdpi.com
| Vibrational Region | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | VCD Sign | Vibrational Mode Assignment |
|---|---|---|---|---|
| C=O Stretching | ~1710 | ~1715 | Bisignate (+/-) | Symmetric/Asymmetric C=O Stretch |
| Mid-IR | ~1250 | ~1255 | Positive | CH₂ Wagging / Twisting |
| Mid-IR | ~1075 | ~1080 | Bisignate (-/+) | C-H Bending / C-C Stretching |
The successful application of VCD to the bicyclo[3.3.1]nonane skeleton demonstrates its utility for unambiguously determining the absolute configuration of chiral derivatives within the this compound class. mdpi.com
Computational and Theoretical Studies
Molecular Orbital Calculations (e.g., AM1, PM3) for Conformational Analysis
Semi-empirical molecular orbital calculations, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), have been employed to investigate the conformational landscape of 2-azabicyclo[3.3.1]nonane derivatives. These methods offer a computationally efficient way to explore various possible conformations and identify the most stable geometries.
A notable study on N-acyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonanes utilized both AM1 and PM3 calculations to determine the heats of formation for different ring conformations, including chair-chair (CC), chair-boat (CB), boat-chair (BC), and boat-boat (BB) forms. The calculations revealed that the chair-chair conformation with a partial flattening at the nitrogen end was the lowest energy conformation for the studied N-chloroacetyl and N-benzoyl derivatives. These theoretical findings were crucial in supporting the conformational analysis derived from NMR spectral data.
The AM1 and PM3 methods are part of a family of semi-empirical techniques based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de While they involve approximations to simplify the calculations, they have proven to be valuable for predicting geometries and relative stabilities of conformers in various molecular systems. nih.gov
Table 1: Calculated Relative Heats of Formation (kcal mol-1) of Various Conformations of N-acyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonanes by AM1 and PM3 Methods.
| Conformation | N-chloroacetyl derivative (AM1) | N-chloroacetyl derivative (PM3) | N-benzoyl derivative (AM1) | N-benzoyl derivative (PM3) |
| CC1 (Chair-Chair, flattened at N) | 0.00 | 0.00 | 0.00 | 0.00 |
| CB (Chair-Boat) | 2.54 | 3.12 | 2.68 | 3.25 |
| BC (Boat-Chair) | 4.87 | 5.21 | 5.01 | 5.43 |
| BB (Boat-Boat) | 8.12 | 8.97 | 8.33 | 9.15 |
Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Predictions
Density Functional Theory (DFT) has emerged as a powerful tool for more accurate predictions of molecular structures and spectroscopic properties. For bicyclic systems, DFT calculations have been instrumental in assigning absolute configurations and interpreting complex spectra.
In a study on the enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, a close structural analog, time-dependent DFT (TDDFT) calculations were used to simulate the circular dichroism (CD) spectra. acs.orgresearchgate.net The comparison between the experimental and simulated spectra allowed for the unambiguous determination of the absolute configuration of the molecule. acs.orgresearchgate.net This approach highlights the predictive power of DFT in stereochemical analysis.
Furthermore, DFT calculations have been used to study the gas-phase structure of complex bicyclo[3.3.1]nonane derivatives. For instance, in the case of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, DFT calculations at the B3LYP and M06-2X levels of theory were performed to identify all possible conformers and rotamers. mdpi.comresearchgate.net The optimized geometry of the most stable conformer in the gas phase was found to be consistent with the crystal structure determined by X-ray diffraction. mdpi.comresearchgate.net
Investigation of Conformational Energy Landscapes
The concept of a conformational energy landscape provides a comprehensive picture of the relative stabilities of all possible conformations of a molecule. For bicyclo[3.3.1]nonane systems, these landscapes can be complex due to the flexibility of the two fused rings.
The bicyclo[3.3.1]nonane framework can, in principle, exist in several conformations, with the primary ones being chair-chair (cc), boat-chair (bc), chair-boat (cb), and boat-boat (bb). vu.lt The relative energies of these conformers are influenced by substituents on the bicyclic core. vu.lt Theoretical calculations are crucial for mapping the potential energy surface and identifying the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature. rsc.org
For the parent 3-azabicyclo[3.3.1]nonane, it is known to exist in a twin-chair conformation, which is distorted due to the repulsion between the lone pair of electrons on the nitrogen and the C(7) hydrogen. rsc.org Computational studies can quantify the energetic cost of these interactions and predict the degree of flattening or distortion in the cyclohexane rings.
Theoretical Prediction of Reactivity and Reaction Mechanisms
Computational methods, particularly DFT, are increasingly used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For azabicyclic systems, these calculations can provide insights into factors that control reaction pathways and product distributions.
A study on 3-azabicyclo[3.3.1]nonane derivatives employed DFT to understand the puzzling differences in reactivity between a vinylogous chloride and a vinylogous ester. researchgate.net The computational analysis, which included examination of substituent effects, noncovalent interactions, and natural bond orbitals, revealed that remote, through-bond stereoelectronic effects were key to explaining the observed differences in reactivity. researchgate.net
Mechanistic studies of reactions involving the this compound scaffold, such as the tandem diverted Tsuji–Trost process, can also be aided by computational modeling. nih.gov Theoretical calculations can help to map out the reaction pathway, identify transition states, and rationalize the observed product formation. These insights are valuable for optimizing reaction conditions and designing new synthetic routes to this important heterocyclic system. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Routes
The construction of the 2-azabicyclo[3.3.1]nonane core remains an active area of research, with a focus on developing more efficient, versatile, and stereoselective synthetic methodologies. A significant trend is the development of tandem or cascade reactions that allow for the rapid assembly of the bicyclic system from simple precursors. For instance, a three-step synthesis from simple pyrroles has been developed, employing a combined photochemical and palladium-catalyzed approach. d-nb.infonih.gov This method demonstrates broad substrate scope and allows for the incorporation of a wide range of functional groups relevant to medicinal chemistry. d-nb.infonih.gov
Another promising avenue is the use of manganese(III)-mediated reactions of cyclopropanols with vinyl azides to construct 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives. organic-chemistry.orgacs.org This radical-mediated approach offers a versatile pathway to functionalized azaheterocycles. organic-chemistry.org Furthermore, ultrasonic-mediated one-pot syntheses are being explored to create highly functionalized derivatives like 2,3,6,7,9-pentaazabicyclo[3.3.1]nonanes in high yields through Mannich-like reactions. nih.govrsc.org
Recent advancements also include novel asymmetric synthetic routes to indole (B1671886) alkaloids containing the this compound skeleton. acs.orgacs.orgnih.gov These methods often employ late-stage indolization strategies, proving effective for the synthesis of complex natural products. acs.org The development of such efficient and novel synthetic strategies is crucial for accessing a wider diversity of this compound derivatives for various applications.
Table 1: Comparison of Novel Synthetic Routes for this compound Derivatives
| Synthetic Method | Key Features | Starting Materials | Target Compounds |
| Photochemical/Palladium-Catalyzed Tandem Process | Three-step synthesis, broad substrate scope. d-nb.infonih.gov | Simple pyrroles | Functionalized 2-azabicyclo[3.3.1]nonanes |
| Mn(III)-Mediated Radical Reaction | Divergent synthesis, versatile. organic-chemistry.orgacs.org | Cyclopropanols, vinyl azides | 2-Azabicyclo[3.3.1]non-2-en-1-ol derivatives |
| Ultrasonic-Mediated One-Pot Synthesis | High efficiency, rapid. nih.govrsc.org | 3-Oxo-2-arylhydrazonopropanals, ammonia | 2,3,6,7,9-Pentaazabicyclo[3.3.1]nonane derivatives |
| Asymmetric Indolization | Late-stage functionalization, stereoselective. acs.orgacs.orgnih.gov | This compound ketones, ene-hydrazides | (+)-Uleine, (−)-Tubifolidine and other indole alkaloids |
Exploration of New Chemical Reactivity and Transformations
Future research will undoubtedly focus on uncovering new chemical reactions and transformations of the this compound scaffold to generate novel and structurally diverse molecules. The functionalization of the existing framework is a key area of interest. For example, the transformation of 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives into other pharmacologically relevant frameworks, such as fully reduced 2-azabicyclo[3.3.1]nonanes, has been demonstrated through selective reduction techniques. organic-chemistry.org
The exploration of radical-mediated reactions continues to be a fruitful area. For instance, intramolecular radical cyclizations of trichloroacetamido groups with silyl (B83357) enol ethers have been used to synthesize enantiopure 2-azabicyclo[3.3.1]nonanes. The competition between translocation and cyclization in radicals derived from N-3-alkenyl trichloroacetamides is also an area of active investigation. core.ac.uk Understanding and controlling these radical processes will enable the development of new synthetic strategies.
Furthermore, the rigid conformation of the this compound system can be exploited to control the stereochemical outcome of reactions at various positions on the scaffold. This will allow for the synthesis of complex stereochemically defined molecules. The development of new catalytic systems that can selectively functionalize C-H bonds within the scaffold would be a significant advancement, offering more direct and efficient routes to novel derivatives.
Advancements in Asymmetric Synthesis of Enantiopure this compound Derivatives
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of efficient methods for the asymmetric synthesis of enantiopure this compound derivatives is a major focus of current and future research.
One successful approach has been the use of radical cyclization of precursors bearing a chiral auxiliary. For example, the use of an (S)-N-1-phenylethyl substituent on a trichloroacetamide (B1219227) has enabled the synthesis of enantiomerically pure 2-azabicyclo[3.3.1]nonanes. This method allows for the separate preparation of both enantiomers of this compound-3,6-dione.
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of this scaffold. A microwave-assisted organocatalyzed tandem desymmetrization and intramolecular aldolization has been developed to produce enantiopure 2-azabicyclo[3.3.1]nonanes. rsc.orgresearchgate.netrsc.org This method forms the six-membered nitrogen-containing ring through an intramolecular aldol (B89426) reaction of an aza-tethered dicarbonyl compound. rsc.orgrsc.org Continued research in organocatalysis is expected to yield even more efficient and highly selective methods for the asymmetric synthesis of these important compounds. researchgate.netresearchgate.net
Table 2: Key Strategies for Asymmetric Synthesis of this compound Derivatives
| Strategy | Key Features | Chiral Source |
| Radical Cyclization with Chiral Auxiliary | Diastereoselective cyclization. | (S)-N-1-phenylethyl group |
| Organocatalyzed Tandem Desymmetrization/Intramolecular Aldolization | Microwave-assisted, forms N-containing ring via aldol reaction. rsc.orgresearchgate.netrsc.org | Chiral organocatalyst |
| Asymmetric Indolization | Regioselective formation of enol triflates and subsequent indolization. acs.orgacs.orgnih.gov | Chiral starting materials or catalysts |
Expansion of Complex Polycyclic Structure Synthesis Based on the Scaffold
The this compound scaffold serves as an excellent building block for the synthesis of more complex, polycyclic molecules, including a variety of natural products. A significant area of future research will be the continued exploitation of this scaffold to access architecturally complex alkaloids.
For example, the this compound system is a key component in the synthesis of madangamine alkaloids, which possess complex polycyclic structures and potent biological activities. mdpi.com Synthetic strategies often involve the initial construction of the this compound core, followed by the elaboration of the remaining rings. mdpi.com Similarly, this scaffold is integral to the synthesis of hetidine and hetisine (B12785939) diterpenoid alkaloids. nih.gov Synthetic approaches to these molecules often involve the late-stage formation of other rings onto a pre-existing azabicyclo[3.3.1]nonane framework. nih.gov
The development of modular approaches to indole-fused azabicyclo[3.3.1]nonane frameworks is another active area of research. rsc.org Radical-based strategies, such as SmI2-mediated radical cyclization, are being explored to construct this N-bridged scaffold, which is common in many biologically significant indole-based natural products. rsc.org The ability to functionalize this core structure will open up avenues for the synthesis of a wide range of alkaloids. rsc.org Future work will likely focus on developing even more convergent and efficient strategies for the construction of these complex polycyclic systems, with the this compound moiety playing a central role.
Q & A
Q. Basic
- 2D NMR : NOESY and COSY experiments resolve conformational dynamics, distinguishing exo/endo substituents .
- X-ray crystallography : Resolves absolute configurations and hydrogen-bonding patterns, critical for derivatives like exo-2,exo-6-dihydroxy analogs .
How is regioselectivity achieved during this compound ring formation?
Q. Advanced
- Iodine(III)-mediated oxamidation : Ensures complete regioselectivity via π-N⁺-type cyclization in unsaturated hydroxamates .
- Steric and electronic modulation : Bulky tert-butyl groups at the 9-position (e.g., 9-tert-butyl-9-azabicyclo[3.3.1]nonane) direct cyclization pathways .
How does the this compound core contribute to alkaloid bioactivity?
Pharmacological Relevance
The scaffold is pivotal in alkaloids like strictamine and madangamines due to:
- Rigid conformation : Enables high-affinity binding to opioid and nicotinic receptors .
- Stereoelectronic tuning : Functionalization at bridgehead positions (e.g., C7 quaternary centers) enhances cytotoxicity and receptor selectivity .
How do transition metal catalysts influence yield and selectivity in this compound synthesis?
Q. Data Contradiction Analysis
- Palladium catalysts : Achieve 60–75% yields but require precise enolate-vinyl halide tethering .
- Aza-Wacker systems : Higher regioselectivity (>90%) with N-aryl amides but lower functional group tolerance .
- Pt-Sn systems : Efficient for limonene cyclization but limited to specific substrates .
How do substituents at the 2,6 positions alter crystal packing in this compound derivatives?
Q. Structural Analysis
- Hydrogen bonding : Exo-2,exo-6-dihydroxy derivatives form helical canals via O-H···O interactions, while ethyl substituents disrupt packing to yield non-porous crystals .
- Steric effects : Bulkier groups (e.g., ethyl vs. methyl) reduce crystallinity but enhance solubility .
What are critical considerations for aza-Wacker annulation in this compound synthesis?
Q. Advanced Synthesis
- N-substituent choice : Aryl groups stabilize intermediates, whereas alkyl groups lead to side reactions .
- Oxidant compatibility : CuCl₂/O₂ systems prevent over-oxidation of sensitive functionalities .
How are stereochemical outcomes controlled in complex this compound alkaloid syntheses?
Q. Methodological Challenges
- Chiral auxiliaries : Asymmetric Friedel-Crafts cyclization installs C7 quaternary centers with >90% ee in strictamine synthesis .
- Dynamic kinetic resolution : Racemic intermediates are resolved via enzyme-mediated acylation .
How does scaffold variation impact receptor binding in azabicyclo[3.3.1]nonane derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
